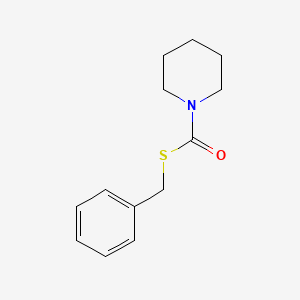

S-benzyl piperidine-1-carbothioate

Description

Structure

3D Structure

Properties

CAS No. |

51861-50-8 |

|---|---|

Molecular Formula |

C13H17NOS |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

S-benzyl piperidine-1-carbothioate |

InChI |

InChI=1S/C13H17NOS/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |

InChI Key |

HBCKYUKLWYWJFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

The Piperidine Scaffold in Synthetic Chemistry

The piperidine (B6355638) ring is a six-membered heterocycle containing a nitrogen atom, and it stands as one of the most important structural motifs in medicinal chemistry. nih.govepa.gov This scaffold is a common feature in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govorganic-chemistry.org Its prevalence is due to several advantageous properties it imparts to a molecule.

The inclusion of a piperidine ring can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). mdpi.com The three-dimensional nature of the piperidine ring also allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors. mdpi.com

Piperidine derivatives are found in over twenty classes of drugs, including anticancer agents, treatments for Alzheimer's disease, and analgesics. organic-chemistry.org The development of efficient methods for the synthesis and functionalization of the piperidine ring is an active area of research in modern organic chemistry, with techniques ranging from the hydrogenation of pyridine (B92270) precursors to complex cycloaddition reactions. youtube.comnih.gov The ability to introduce a variety of substituents onto the piperidine ring, such as the benzyl (B1604629) group in the title compound, allows for the fine-tuning of a molecule's biological activity.

Structural Elucidation and Nomenclatural Considerations for S Benzyl Piperidine 1 Carbothioate

Direct Synthesis Strategies for this compound

Direct synthesis aims to construct the target molecule in a single key step from readily available starting materials. Multi-component reactions are particularly powerful in this regard, offering high atom economy and procedural simplicity.

The synthesis of thiocarbamates through a three-component coupling strategy represents a highly efficient approach. Conceptually, this involves the palladium-catalyzed combination of an amine, carbon monoxide (or a CO surrogate), and a sulfur source with an organic halide. For the specific synthesis of this compound, this would involve the reaction of piperidine, carbon monoxide, and a benzyl halide in the presence of a suitable sulfur-transfer reagent.

While a specific, documented three-component reaction for this compound is not prevalent in the literature, the synthesis is plausible based on established palladium-catalyzed thiocarbonylation principles. acs.org The general transformation would involve the oxidative addition of the benzyl halide to a low-valent palladium catalyst, followed by CO insertion to form a benzoyl-palladium intermediate. Subsequent reaction with a sulfur nucleophile, generated in situ from piperidine and a sulfur source, would lead to the desired this compound after reductive elimination.

Table 1: Hypothetical Components for Three-Component Synthesis

| Component | Role | Example |

| Amine | Nucleophile | Piperidine |

| Carbonyl Source | C1 Building Block | Carbon Monoxide (gas) |

| Electrophile | Benzyl Source | Benzyl Bromide |

| Catalyst | Cross-Coupling | Palladium(0) Complex |

| Sulfur Source | Thiolating Agent | Elemental Sulfur (S₈) |

| Base | Acid Scavenger | Triethylamine |

Indirect Routes and Precursor-Based Synthesis of Thiocarbamates

Indirect routes involve the preparation of an activated precursor derived from the amine component, which then reacts in a subsequent step to form the final thiocarbamate product.

A robust method for the synthesis of S-thiocarbamates involves the use of tetraalkylthiuram disulfides as stable, easily handled precursors. Specifically, 1,1'-(disulfanediylbis(carbonothioyl))dipiperidine, the thiuram disulfide derived from piperidine, can be used. This precursor undergoes a copper(I)-catalyzed C-S cross-coupling reaction with an organic halide. thieme-connect.com

The reaction proceeds via a desulfurization mechanism, where the thiuram disulfide reacts with an aryl or alkyl halide to form the corresponding S-thiocarbamate ester. thieme-connect.com For the synthesis of this compound, 1,1'-(disulfanediylbis(carbonothioyl))dipiperidine would be reacted with a benzyl halide, such as benzyl iodide or bromide, in the presence of a copper(I) catalyst and a base. thieme-connect.com This method is advantageous due to the stability of the thiuram disulfide precursor and the generally mild reaction conditions required for the coupling. organic-chemistry.org

Table 2: Reaction Conditions for Cu-Catalyzed Coupling with Thiuram Disulfide

| Parameter | Condition | Reference |

| Precursor | 1,1'-(Disulfanediylbis(carbonothioyl))dipiperidine | thieme-connect.com |

| Substrate | Benzyl Halide (e.g., Benzyl Iodide) | thieme-connect.com |

| Catalyst | Copper(I) Iodide (CuI) | thieme-connect.com |

| Additive | Copper(II) Acetate (Cu(OAc)₂)·H₂O | thieme-connect.com |

| Base | Potassium Carbonate (K₂CO₃) | thieme-connect.com |

| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | thieme-connect.com |

| Temperature | 110 °C | thieme-connect.com |

Information regarding the synthesis or reactive transformations of a compound specifically named piperidine-1-carbothioic dithioperoxyanhydride is not available in prominent scientific literature. The chemical structure implied by this name, featuring a -C(O)-S-S-C(O)- linkage, would be highly unstable and is not a commonly utilized synthetic precursor.

General Methods for Thiocarboxylic Acid S-Esters Applicable to this compound

General methods for thioester synthesis can often be adapted for the production of thiocarbamates, as the core functional group is the S-ester of a thiocarboxylic acid derivative.

Radical-mediated reactions offer an alternative pathway to thioesters, diverging from traditional ionic mechanisms. nih.gov A general strategy applicable to the synthesis of this compound would involve the coupling of an aldehyde, a thiol, and a carbon monoxide source under radical conditions. organic-chemistry.org

In a hypothetical application to form the target compound, this could involve the reaction of benzaldehyde (B42025) with a piperidine-based sulfur donor. A more direct analogue involves the radical-mediated coupling of aldehydes and thiols. For instance, a carbonyl thiyl radical can be generated, which serves as a key intermediate in forming the thioester. organic-chemistry.org This approach circumvents the need for pre-formed carboxylic acids or their activated derivatives and often proceeds under mild, photochemically-induced conditions. The reaction would theoretically couple benzaldehyde, a sulfur source, and the piperidine moiety to construct the final product.

Table 3: Components for a General Radical-Mediated Thioesterification

| Component | Role in Analogy | Example |

| Aldehyde | Electrophilic Carbonyl | Benzaldehyde |

| Thiol Source | Sulfur Nucleophile | Piperidine-1-carbothioic acid |

| Radical Initiator | Initiates Reaction | AIBN or Photocatalyst |

| Solvent | Reaction Medium | Acetonitrile |

Ozonolysis of Substituted Vinyl Sulfides for Thiocarboxylate Generation

First, a suitable vinyl sulfide must be prepared. Modern cross-coupling methods offer efficient routes to these precursors. For instance, copper- or palladium-catalyzed reactions can couple thiols with vinyl halides or tosylates. organic-chemistry.org These reactions often proceed with high yields and stereospecificity, allowing for the synthesis of a wide array of vinyl sulfides with retention of the double bond's original geometry. organic-chemistry.org

Once the vinyl sulfide is obtained, it is subjected to ozonolysis. In this step, ozone (O₃) reacts with the carbon-carbon double bond to form an unstable primary ozonide (a molozonide), which then rearranges to a more stable ozonide (a trioxolane). Subsequent workup of the ozonide, typically under reductive or oxidative conditions, cleaves the structure at the site of the original double bond. For the purpose of generating a thiocarboxylate, a workup procedure is chosen that results in the formation of the desired S-ester functionality. This method represents a valuable, albeit indirect, route to thiocarboxylates by transforming a readily accessible C=C bond into the target C=O bond of the thioester.

Nucleophilic Attack on Activated Nitrooxiranes

An alternative strategy for forming C-S bonds in the synthesis of thiocarboxylate derivatives involves the reaction of a sulfur-based nucleophile with a highly reactive electrophile. Activated nitrooxiranes serve as potent electrophilic partners in such reactions. Nitroalkanes can be rendered electrophilic through activation, a concept known as umpolung or reverse polarity. frontiersin.org This activation allows them to react with various carbon-based and heteroatom nucleophiles. frontiersin.org

In this context, a nitrooxirane (an epoxide ring bearing a nitro group) is characterized by a highly electron-deficient carbon framework, making it susceptible to nucleophilic ring-opening. The piperidine-1-carbothioate anion, generated by deprotonating a corresponding thiol precursor (e.g., piperidine-1-carbothioic acid), can act as the sulfur nucleophile.

The reaction mechanism involves the nucleophilic attack of the thiolate anion on one of the oxirane's carbon atoms. This attack leads to the opening of the strained three-membered ring and the formation of a new carbon-sulfur bond. The result is a β-hydroxynitroalkane structure functionalized with the piperidine-1-carbothioate group. This approach leverages the unusual electrophilic nature of activated nitro compounds to construct complex molecular scaffolds. frontiersin.org

Divergent Synthetic Pathways to Substituted Piperidine-Carbothioate Scaffolds

The synthesis of analogues of this compound relies on versatile strategies that can either introduce functionality to a pre-existing piperidine ring or build the heterocyclic core from acyclic precursors.

Strategies for Functionalization and Derivatization of the Piperidine Ring

Direct C-H functionalization of the piperidine ring is a powerful and modern strategy for creating derivatives. nih.gov This approach avoids the need for pre-functionalized starting materials by selectively converting a C-H bond into a C-C or C-heteroatom bond. Rhodium-catalyzed reactions have proven particularly effective for this purpose. nih.gov

The site of functionalization (regioselectivity) can be precisely controlled by the choice of the nitrogen protecting group and the specific rhodium catalyst employed. nih.gov For example, using N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst can favor functionalization at the C2 position. In contrast, changing the protecting group to N-brosyl and using a Rh₂(R-TPPTTL)₄ catalyst can also direct reactions to the C2 position, often with high diastereoselectivity. nih.gov Functionalization at the C4 position has also been achieved using different catalyst and substrate combinations. nih.gov This methodology allows for the synthesis of a library of positional analogues from a common starting material. nih.gov

Table 1: Catalyst and Protecting Group Effects on Piperidine Functionalization

| N-Protecting Group | Catalyst | Primary Position Functionalized |

|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 |

| N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | C2 |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 |

Data sourced from studies on rhodium-catalyzed C-H insertions. nih.gov

Intramolecular Cyclization and Ring-Forming Reactions for Piperidine Core Construction

Instead of modifying an existing ring, the piperidine core can be constructed from a linear precursor through intramolecular cyclization. This is a foundational strategy in heterocyclic synthesis. mdpi.com A key approach involves the intramolecular reductive hydroamination/cyclization of alkynes. In this reaction, a substrate containing both an amine and an alkyne group is treated with an acid, which mediates the cyclization to form the six-membered piperidine ring. mdpi.com

The success and regioselectivity of cyclization reactions are governed by factors outlined in Baldwin's rules, which consider the orbital overlap geometry for ring closures. mdpi.com For the formation of a six-membered ring like piperidine, a "6-endo" or "6-exo" cyclization pathway is followed, depending on the specific substrate and reaction type. The formation of the piperidine ring through cyclization typically involves creating either a new C-N bond or a new C-C bond to close the ring. mdpi.com This approach is fundamental for building the core structure, which can then be further elaborated to the final thiocarboxylate target.

Multicomponent Reaction Approaches for Related Thiocarbamate Derivatives

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.gov This strategy offers significant advantages over traditional multi-step syntheses, including operational simplicity, time and energy savings, and the ability to rapidly generate molecular complexity. nih.gov

While not specifically documented for this compound itself, MCRs are widely used to synthesize related nitrogen- and sulfur-containing heterocycles, demonstrating the potential of this approach. researchgate.net For example, pseudo-multicomponent reactions have been used for the efficient, one-pot synthesis of substituted frontiersin.orgnih.govmdpi.comtriazolo frontiersin.orglibretexts.orgthiadiazines. researchgate.net A hypothetical MCR for a related thiocarbamate derivative could involve the one-pot combination of piperidine (the amine), a sulfur source (like carbon disulfide), and an electrophilic benzylating agent. Such an approach would be highly convergent and ideal for creating libraries of diverse analogues for chemical and biological screening.

Mechanistic Studies on Thiocarbamate Formation and Cleavage

The formation of this compound, a thiocarbamate, typically involves the reaction of a piperidine derivative with a thiocarbonylating agent. The mechanism of this reaction is analogous to the formation of carbamates and involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the thiocarbonyl group. The subsequent departure of a leaving group yields the final thiocarbamate product.

The cleavage of the thiocarbamate linkage can proceed through several mechanistic pathways, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis can lead to the formation of piperidine, carbonyl sulfide, and benzyl mercaptan. Reductive cleavage, on the other hand, can be employed to deprotect the piperidine nitrogen, a common strategy in multi-step organic synthesis.

Identification and Characterization of Reaction Intermediates in Carbothioate Synthesis

The synthesis of carbothioates can proceed through various intermediates, the nature of which depends on the specific synthetic route employed. In the context of this compound, the reaction of piperidine with a reagent like thiophosgene (B130339) would initially form a piperidine-1-carbothioyl chloride. This intermediate is then subjected to nucleophilic substitution by the benzyl mercaptide anion to yield the final product.

The identification and characterization of such intermediates are often accomplished using spectroscopic techniques. For instance, in situ infrared (IR) spectroscopy can be a powerful tool to monitor the progress of the reaction and detect the transient species formed. By observing the appearance and disappearance of characteristic vibrational frequencies corresponding to the functional groups of the reactants, intermediates, and products, a detailed picture of the reaction pathway can be constructed.

Investigation of Unintended Chemical Pathways and Degradation Mechanisms of Thiocarbamates

Thiocarbamates, including this compound, can undergo unintended chemical transformations and degradation, particularly under harsh reaction conditions or upon prolonged storage. One potential degradation pathway involves the oxidative cleavage of the C–S bond, which can be promoted by various oxidizing agents. Thermal decomposition can also occur, leading to a complex mixture of products.

Understanding these degradation pathways is critical for ensuring the purity and stability of the compound. Mechanistic studies into these processes often involve subjecting the compound to stress conditions (e.g., elevated temperature, exposure to light, or the presence of oxidants) and analyzing the resulting degradation products using techniques like mass spectrometry and chromatography.

Alpha-Functionalization Strategies through Lithiation and Electrophile Trapping on Related N-Protected Carbothioates

While direct information on the alpha-functionalization of this compound is limited, extensive research on the analogous N-Boc (tert-butoxycarbonyl) protected piperidines provides a valuable framework for understanding this type of transformation. The N-Boc group is a well-known directing group for the deprotonation of the adjacent C-H bonds.

The process involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate a lithiated intermediate. This organolithium species can then be trapped with a variety of electrophiles to introduce a functional group at the alpha-position to the nitrogen. This strategy has been successfully applied to the synthesis of a wide range of α-substituted piperidines. acs.orgresearchgate.netresearchgate.net The stereoselectivity of this process can often be controlled by the appropriate choice of chiral ligands or by the inherent stereochemistry of the starting material. acs.orgwhiterose.ac.uk

Table 1: Examples of Electrophiles Used in the α-Functionalization of N-Boc Piperidine

| Electrophile | Product Type |

| Alkyl halides | α-Alkyl piperidines |

| Aldehydes/Ketones | α-Hydroxyalkyl piperidines |

| Imines | α-Aminoalkyl piperidines |

| Carbon dioxide | α-Carboxypiperidines |

| Aryl halides (via transmetalation) | α-Aryl piperidines |

This table is illustrative and based on the general reactivity of N-Boc piperidines.

Radical-Mediated Reaction Pathways Involving S-Alkyl and S-benzyl Thiocarbamates

The sulfur atom in this compound can play a significant role in mediating radical reactions. Thiyl radicals, which can be generated from thiols or their derivatives, are known to participate in a variety of transformations. acs.orgresearchgate.net In the context of S-benzyl thiocarbamates, homolytic cleavage of the C–S bond can be initiated by radical initiators or photochemically.

One important radical-mediated pathway is hydrogen atom transfer (HAT). A thiyl radical can abstract a hydrogen atom from a suitable donor, and this process can be reversible. This reactivity has been exploited in racemization and deracemization reactions of chiral amines. researchgate.net The benzyl group in this compound can also influence radical pathways, as benzylic C-H bonds are relatively weak and susceptible to hydrogen abstraction. Furthermore, radical addition reactions to the thiocarbonyl group are also a possibility, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

Advanced Spectroscopic and Structural Characterization of S Benzyl Piperidine 1 Carbothioate

Comprehensive Structural Assignment via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

A detailed analysis of the ¹H and ¹³C NMR spectra would be essential for the unequivocal structural elucidation of S-benzyl piperidine-1-carbothioate. The ¹H NMR spectrum would be expected to reveal distinct signals for the protons of the piperidine (B6355638) ring, the benzylic methylene (B1212753) protons, and the aromatic protons of the phenyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the precise assignment of each proton to its position within the molecule.

Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom. The number of signals would confirm the number of chemically non-equivalent carbons, and their chemical shifts would indicate their functional group (e.g., alkyl, aromatic, carbonyl-like).

Without access to the actual spectral data, a hypothetical breakdown of expected signals can be inferred based on the compound's structure, but this cannot substitute for experimentally obtained and verified data.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₁₇NOS), the calculated exact mass would be a key identifier.

Furthermore, the analysis of the fragmentation pattern in the mass spectrum would help to confirm the connectivity of the atoms within the molecule. Characteristic fragments would be expected to arise from the cleavage of the benzyl (B1604629) group, the piperidine ring, and the carbothioate linkage.

As no experimental HRMS data has been found in the searched literature, it is not possible to present a table of observed fragments and their elemental compositions.

Computational Chemistry and Theoretical Modeling of S Benzyl Piperidine 1 Carbothioate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions (e.g., DFT, ab initio, CBSQ levels of theory)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), ab initio, and high-accuracy composite methods like the Complete Basis Set (CBS) models are used to solve the Schrödinger equation, providing detailed information about electronic structure. researchgate.net

For S-benzyl piperidine-1-carbothioate, DFT calculations would be particularly useful for optimizing the molecular geometry to find the most stable arrangement of its atoms. researchgate.net These calculations can also determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. A small HOMO-LUMO gap generally suggests high chemical reactivity. researchgate.net The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

While no specific DFT studies on this compound are available, research on other piperidine (B6355638) derivatives demonstrates the utility of these methods. researchgate.netresearchgate.net For example, DFT has been used to investigate the structural and electronic properties of various piperidine-based compounds, providing insights into their molecular geometry and electronic stability. researchgate.net Ab initio methods, although more computationally expensive, can provide even more accurate results and are often used to benchmark DFT calculations. osi.lv

Hypothetical Electronic Properties of this compound (Calculated via DFT):

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen and sulfur atoms; positive potential around the piperidine N-H group. | Predicts sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Stereochemical Considerations in this compound

The N-benzyl piperidine structural motif is known for its flexibility, which is a key factor in its application in drug discovery. nih.gov this compound has several rotatable bonds and a piperidine ring that can adopt different conformations, such as chair, boat, and twist-boat forms. ias.ac.in The chair conformation is generally the most stable for piperidine itself. researchgate.net

Understanding the stereochemical aspects is also crucial, as different stereoisomers can have vastly different biological activities. The N-benzyl piperidine scaffold serves as a platform for optimizing stereochemical features to enhance potency and reduce toxicity. nih.gov

Key Dihedral Angles for Conformational Analysis of this compound:

| Dihedral Angle | Description | Significance |

| C-S-C-C (benzyl) | Rotation around the S-benzyl bond. | Determines the orientation of the benzyl (B1604629) group relative to the carbothioate. |

| N-C(S)-S-C | Rotation around the C(S)-S bond. | Influences the position of the sulfur and benzyl groups. |

| C-N-C(S)-S | Rotation around the N-C(S) bond. | Affects the overall shape and potential for intramolecular interactions. |

| Piperidine Ring Torsions | Various C-C-C-C and C-N-C-C angles within the ring. | Defines the chair, boat, or twist-boat conformation of the piperidine ring. |

Advanced Modeling Techniques for Chemical Property Correlation and Molecular Design

Beyond understanding the properties of a single molecule, computational chemistry can be used to design new molecules with desired characteristics. This is often achieved through techniques that correlate molecular structure with activity or properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts. researchgate.netresearchgate.net

For N-benzylpiperidine scaffolds, QSAR studies have been successfully employed to understand their inhibitory activity against enzymes like acetylcholinesterase. nih.gov These studies have shown that both steric and electronic factors of the N-benzylpiperidine structure are important for their biological function. A hypothetical QSAR study on a series of this compound analogs would involve synthesizing or computationally generating a set of related molecules, determining their biological activity, and then using statistical methods to build a predictive model.

Example of a Hypothetical QSAR Study Dataset:

| Compound | Substituent (R) | logP | Molecular Weight | Electronic Parameter (σ) | Biological Activity (IC₅₀, µM) |

| 1 | H | 3.2 | 235.3 | 0.00 | 5.2 |

| 2 | 4-Cl | 3.9 | 269.8 | 0.23 | 2.1 |

| 3 | 4-OCH₃ | 3.1 | 265.4 | -0.27 | 8.5 |

| 4 | 4-NO₂ | 3.3 | 280.3 | 0.78 | 1.5 |

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more intuitive understanding of structure-activity relationships. ijpsonline.com It generates 3D contour maps that show where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. google.com

A CoMFA study on N-benzylpiperidine derivatives has revealed a strong correlation between their inhibitory activity and the steric and electronic factors that modulate it. nih.gov By aligning a series of this compound analogs and calculating their steric and electrostatic fields, a CoMFA model could be generated. The resulting contour maps would highlight specific regions of the molecule where modifications could lead to enhanced activity. For instance, a green contour map in a particular region would suggest that adding a bulky group there would increase activity, while a red contour map would indicate that a negative charge is preferred in that area. nih.govmdpi.com

Molecular dynamics (MD) simulations and computational docking are powerful tools for studying how a molecule interacts with its environment, such as a protein receptor, a catalyst, or a supramolecular host. nih.govrsc.org Docking predicts the preferred binding orientation of a molecule to a target, while MD simulations provide insights into the stability of the complex and the nature of the intermolecular interactions over time. researchgate.nettandfonline.comresearchgate.netmdpi.com

For this compound, docking could be used to predict its binding mode in the active site of an enzyme or within the cavity of a cyclodextrin (B1172386) or other supramolecular assembly. mdpi.comnih.govnih.govresearchgate.netfrontiersin.org Following docking, MD simulations could be run to assess the stability of the predicted binding pose and to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that hold the complex together. nih.gov

Potential Intermolecular Interactions of this compound Investigated by Docking and MD:

| Interaction Type | Potential Interacting Groups on this compound | Potential Partner in a Host/Enzyme |

| Hydrogen Bonding | Carbonyl oxygen, piperidine nitrogen | Amino acid residues (e.g., Ser, Thr, Asn, Gln), water molecules |

| Hydrophobic Interactions | Benzyl ring, piperidine ring | Hydrophobic amino acid residues (e.g., Leu, Ile, Val, Phe) |

| Pi-Pi Stacking | Benzyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Cation-Pi Interactions | Benzyl ring | Positively charged residues (e.g., Lys, Arg) |

Applications of S Benzyl Piperidine 1 Carbothioate in Organic Synthesis and Materials Science

S-benzyl piperidine-1-carbothioate as a Versatile Synthetic Intermediate and Building Block

This compound serves as a valuable synthetic intermediate, primarily leveraging the reactivity of the dithiocarbamate (B8719985) group and the structural utility of the piperidine (B6355638) scaffold. The dithiocarbamate functional group is recognized as a useful pharmacophore and has applications in enzyme catalysis and redox signaling. nih.gov This inherent biological relevance makes compounds containing this moiety, and their subsequent derivatives, desirable in drug discovery and development. nih.gov

As a building block, the compound offers a stable, isolable precursor that can be used in various transformations. For instance, the piperidine portion of the molecule is a common core in a vast number of active pharmaceuticals. researchgate.net The synthesis of key pharmaceutical intermediates, such as those for narcotic analgesics like remifentanil, often starts from substituted piperidines like 1-benzylpiperidin-4-one. researchgate.net this compound can be envisioned as a protected form of piperidine, where the carbothioate group can be removed or transformed after modifications elsewhere on the piperidine ring.

Furthermore, dithiocarbamates can be precursors for the synthesis of other organic intermediates. For example, light-catalyzed reactions of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams, which are themselves useful for further synthetic applications. mdpi.com The ability to use the dithiocarbamate as a handle for C-H functionalization also significantly increases its synthetic utility, allowing for the late-stage derivatization of complex structures. nih.gov

Strategies for the Derivatization and Further Functionalization of the Carbothioate Moiety

The carbothioate moiety of this compound offers multiple avenues for derivatization and functionalization. These strategies can target the sulfur atoms or the thiocarbonyl group to create a diverse range of new compounds.

One key strategy involves the transformation of the dithiocarbamate group. Thiocarbamates can be synthesized through various routes, such as a modified Lossen rearrangement involving thiol-dioxazolones, which proceeds under mild, transition-metal-free conditions. rsc.org This suggests that the carbothioate group can be constructed from different precursors or potentially be involved in similar rearrangement reactions for further functionalization. Another synthetic route involves an isocyanide-based one-pot procedure that converts N-formamides into S-thiocarbamates using p-toluene sulfonyl chloride and a sulfoxide (B87167) component. researchgate.net

The sulfur atoms of the dithiocarbamate are nucleophilic and can react with various electrophiles. The synthesis of related S-halomethyl carbothioates, for instance, is achieved by reacting a carbothioic acid salt with a dihalomethane like bromofluoromethane. nih.govnih.gov This demonstrates a method for replacing the benzyl (B1604629) group with other functionalized alkyl groups.

Additionally, the dithiocarbamate group has a strong affinity for metal ions, allowing for the formation of metal complexes that can be used as precursors for materials like metal sulfide (B99878) nanoparticles. nih.govmdpi.com Computational studies on the aminolysis of dithiocarbamates show they are not reactive under typical experimental conditions, indicating the robustness of this group to certain nucleophiles while allowing for transformations at other parts of the molecule. acs.org

| Functionalization Strategy | Description | Potential Product Type | Reference |

| Metal Complexation | The dithiocarbamate moiety strongly binds to various metal ions. | Organometallic complexes, precursors for nanoparticles. | nih.govmdpi.com |

| S-Alkyl Group Exchange | The benzyl group can be replaced by reacting the corresponding carbothioate salt with different alkylating agents. | Variously substituted S-alkyl carbothioates. | nih.govnih.gov |

| C-H Dithiocarbamylation | Stable N-dithiocarbamates can act as precursors to amidyl radicals, enabling site-specific intramolecular C-H functionalization. | Alkyl dithiocarbamates from complex structures. | nih.gov |

| Rearrangement Reactions | Modified Lossen rearrangements or similar processes can be used to synthesize or further transform the thiocarbamate core. | Polythiocarbamates, other heterocyclic systems. | rsc.org |

Utility in the Construction of Diverse Piperidine-Containing Scaffolds and Heterocycles

The piperidine ring is a privileged scaffold in medicinal chemistry, and this compound is a useful starting point for creating more complex, functionally diverse piperidine-containing molecules. researchgate.net The synthesis of substituted piperidines is a major focus of organic chemistry due to their prevalence in natural products and pharmaceuticals. whiterose.ac.uk

The carbothioate group can serve as a protecting group for the piperidine nitrogen, allowing for selective reactions on other parts of the molecule. The N-benzyl group itself is a common protecting group that can be removed via catalytic hydrogenation. researchgate.net This dual-protection strategy allows for the synthesis of complex substitution patterns on the piperidine ring. For example, syntheses often start with a commercially available piperidine derivative, which is then elaborated through multiple steps including N-acylation, hydrolysis, and esterification to yield key intermediates. researchgate.net

The construction of diverse piperidine scaffolds often involves creating specific stereoisomers. General conditions have been developed for the epimerization of substituted piperidines, allowing access to different diastereomers from a common precursor. nih.gov For example, treatment of cis-piperidines with potassium tert-butoxide can lead to the corresponding trans-isomers. nih.gov Diastereoselective lithiation followed by trapping with an electrophile is another powerful technique to access specific trans-piperidines. nih.govwhiterose.ac.uk this compound can be integrated into such synthetic sequences, where the carbothioate acts as a stable N-substituent during these stereochemistry-defining steps.

Furthermore, the piperidine ring itself can be constructed through various methods, such as the N-heterocyclization of primary amines with diols catalyzed by iridium complexes or the one-pot cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org Once formed, the piperidine can be converted to its S-benzyl carbothioate derivative to enable subsequent functionalization.

Integration into Polymer Chemistry: Role of Thiocarbamates in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Dithiocarbamates, the class of compounds to which this compound belongs, are of significant interest in polymer chemistry as chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgacs.org RAFT is a form of controlled living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity). cmu.edunih.gov

The effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on the substituents on the nitrogen atom. acs.orgacs.org Simple N,N-dialkyl dithiocarbamates are generally ineffective as RAFT agents for controlling the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206) under thermal conditions. acs.org However, dithiocarbamates where the nitrogen's lone pair of electrons is involved in an aromatic system are very effective. acs.orgcmu.edu This delocalization makes the lone pair less available for conjugation with the thiocarbonyl group, which in turn favors the reversible radical addition-fragmentation process necessary for controlled polymerization. acs.org

While this compound itself is a simple dialkyl dithiocarbamate and thus expected to be a poor thermal RAFT agent, the principles of RAFT demonstrate the critical role of the carbothioate functionality. acs.org More "universal" dithiocarbamate RAFT agents, such as those derived from 3,5-dimethyl-1H-pyrazole, have been developed to control the polymerization of a wide range of both more activated monomers (MAMs) and less activated monomers (LAMs). rsc.org These advanced CTAs highlight the tunability of the dithiocarbamate structure for specific polymerization applications. researchgate.net

The ability to use dithiocarbamate-based RAFT agents allows for the creation of well-defined block copolymers, demonstrating the living character of the polymerization. cmu.edu For example, a polymer terminated with a dithiocarbamate group can be reactivated in the presence of a different monomer to grow a second block. cmu.edu

| Dithiocarbamate Type | Monomer Example | Effectiveness in RAFT | Reason | Reference |

| Simple N,N-dialkyl dithiocarbamate | Styrene, MMA | Ineffective (thermal) | Nitrogen lone pair conjugates with C=S, disfavoring RAFT equilibrium. | acs.orgacs.org |

| Aromatic N-dithiocarbamate | Styrene, Acrylates | Highly Effective | Nitrogen lone pair is part of an aromatic system, promoting the RAFT process. | acs.orgcmu.edu |

| Pyrazole-based dithiocarbamate | Acrylates, Vinyl Acetate | Versatile/Effective | Balanced activity for both more activated and less activated monomers. | rsc.org |

Development of Novel Reagents and Catalytic Systems Featuring Carbothioate Functionality

The carbothioate functionality is a key component in the development of novel reagents and catalytic systems. The strong affinity of dithiocarbamates for metal ions makes them excellent ligands for creating catalysts. nih.govmdpi.com For example, magnetic nanoparticles functionalized with dithiocarbamate and deposited on gold have been used as catalysts for the synthesis of propargylamines via A³ coupling reactions. mdpi.com The proposed mechanism involves the formation of an iminium ion and C-H activation, showcasing the active role of the metal-dithiocarbamate complex. mdpi.com

Beyond acting as ligands, the carbothioate group can be part of a reagent designed for specific synthetic transformations. A notable example is the use of stable, isolable N-dithiocarbamates as precursors for amidyl radicals. nih.gov These radicals can be generated by light or a radical initiator and can perform site-specific C-H functionalization through intramolecular hydrogen atom transfer, a process that significantly enhances synthetic scope. nih.gov

In the broader context of catalysis, the design of catalyst scaffolds is crucial for achieving high efficiency and selectivity. nih.govnih.gov While not specific to this compound, research into catalytic systems often involves tuning ligands to optimize performance. nih.gov The dithiocarbamate ligand can be systematically modified (e.g., by changing the N-substituents) to fine-tune the electronic and steric properties of a metal catalyst. The development of catalysts for CO₂ conversion, for example, relies heavily on the design of the catalyst's ligand sphere, with various metal complexes being developed for green organic synthesis. mdpi.com The carbothioate scaffold offers a versatile platform for incorporation into such next-generation catalytic systems.

Future Research Trajectories and Methodological Innovations in S Benzyl Piperidine 1 Carbothioate Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol of S-benzyl piperidine-1-carbothioate Derivatives

The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmaceutical agents. mdma.ch Consequently, the development of stereocontrolled methods for synthesizing substituted piperidines is of great interest. mdma.ch Future research will likely focus on the development of novel asymmetric strategies to access enantiomerically pure this compound derivatives. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal catalysis to control the stereochemical outcome of key bond-forming reactions.

Recent progress in the stereoselective synthesis of piperidines has highlighted various approaches, including intramolecular cyclizations and multicomponent reactions. ajchem-a.comnih.gov For instance, the use of N-sulfinyl-δ-amino-β-ketoesters has been shown to be a versatile method for preparing enantiopure piperidine derivatives. mdma.ch Adapting such methodologies to the synthesis of chiral this compound analogs will be a key area of investigation. Furthermore, strategies like the aza-Michael-Michael annulation, while previously met with challenges, could be revisited with modern catalytic systems to achieve the desired stereocontrol. ucl.ac.uk The development of asymmetric routes to piperidin-2,4-diones using chiral auxiliaries provides a promising avenue for creating chiral building blocks that can be further elaborated into complex this compound derivatives. ucl.ac.uk

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Carbothioate Transformations

The synthesis of thiocarbamates, including this compound, often relies on catalytic transformations. organic-chemistry.orgrsc.org A significant future direction will be the discovery and development of novel catalytic systems that offer improved efficiency, selectivity, and substrate scope. This includes both metal-based and metal-free catalysts.

Metal-free catalytic systems are gaining traction due to their lower cost and reduced environmental impact. acs.org For example, molecular iodine has been shown to catalyze the synthesis of thiocarbamates from sodium sulfinates and isocyanides. organic-chemistry.orgacs.org Further exploration of such catalysts, as well as other organocatalysts, could lead to more practical and sustainable methods for preparing this compound.

In the realm of metal catalysis, the development of dual-functional catalysts that can promote multiple steps in a reaction sequence is a promising area. rsc.org For instance, a Pd/CeO2 catalyst has been developed for dicarbamate synthesis that also suppresses the formation of urea (B33335) byproducts. rsc.org Similar concepts could be applied to carbothioate synthesis to improve reaction efficiency and product purity. The use of tandem catalytic systems, where multiple catalysts work sequentially in a single pot, also offers a powerful strategy for streamlining synthetic processes. eurekalert.org

Table 1: Comparison of Catalytic Systems for Thiol-Isocyanate Reactions

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| Catalyst- and solvent-free | Varies | Easily available reactants, mild conditions | May have limited substrate scope |

| Metal-based (e.g., Zn/AlCl3) | Varies | Can catalyze challenging transformations | Potential for metal contamination, cost |

| Molecular Iodine | 10 mol % catalyst, 100 °C | Metal-free, uses odorless sulfur source | Requires elevated temperature |

| Rose Bengal (photocatalyst) | Visible light, mild conditions | Uses a cheap and readily available catalyst | May require specific light sources |

Implementation of Green Chemistry Principles and Sustainable Synthetic Routes for Thiocarbamates

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. youtube.com Future research on this compound will undoubtedly emphasize the implementation of more sustainable and environmentally benign synthetic routes. rsc.org This involves several key strategies, including the use of renewable feedstocks, safer solvents, and energy-efficient processes. youtube.comnih.gov

One promising approach is the direct synthesis of thiocarbamates from readily available and less hazardous starting materials. For example, methods utilizing Boc-protected amines and thiols with a simple base like tert-butoxide lithium avoid the need for toxic reagents and metal catalysts. rsc.orgrsc.org The use of deep eutectic solvents, which can act as both the catalyst and the reaction medium, also presents a green alternative to conventional organic solvents. rsc.org

Furthermore, the development of one-pot and multicomponent reactions aligns with the principles of atom economy and waste prevention by reducing the number of synthetic steps and purification procedures. nih.govtandfonline.com For instance, a one-pot synthesis of thiocarbamates from N-formamides and sulfoxides has been developed, which avoids the isolation of the isocyanide intermediate. researchgate.net

Development of High-Throughput Methodologies for Chemical Reactivity Screening and Combinatorial Library Synthesis

To accelerate the discovery of new this compound derivatives with desired properties, high-throughput screening (HTS) methodologies will be indispensable. unchainedlabs.comyoutube.com HTS allows for the rapid and parallel synthesis and evaluation of large numbers of compounds, significantly speeding up the optimization of reaction conditions and the identification of lead compounds. unchainedlabs.comyoutube.com

The development of automated systems, including robotic liquid handlers and parallel reactors, will be crucial for implementing HTS in this area. youtube.com These systems can be used to screen a wide range of catalysts, solvents, and reaction parameters to quickly identify optimal conditions for the synthesis of this compound and its analogs. unchainedlabs.com Furthermore, HTS can be employed to generate combinatorial libraries of these compounds, which can then be screened for biological activity or other properties. researchgate.net The integration of analytical techniques such as mass spectrometry and chromatography with HTS platforms enables the rapid analysis of reaction outcomes. researchgate.net

Table 2: Key Components of a High-Throughput Screening Workflow

| Stage | Description | Key Technologies |

| Design | Planning of the experimental array, including selection of reactants, catalysts, and conditions. | Design of experiment (DOE) software, cheminformatics tools. youtube.comchemrxiv.org |

| Execution | Automated dispensing of reagents and execution of reactions in parallel. | Robotic liquid handlers, multi-well plates, parallel reactors. youtube.com |

| Analysis | Rapid analysis of reaction products to determine yield, purity, and other properties. | High-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS). unchainedlabs.com |

| Data Processing | Automated analysis and visualization of large datasets to identify trends and optimal conditions. | Specialized software for data analysis and visualization. chemrxiv.org |

Synergistic Approaches Combining Theoretical Predictions with Experimental Verification for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods. numberanalytics.com Future research will increasingly rely on synergistic approaches that combine theoretical predictions with experimental verification. walisongo.ac.id

Computational chemistry, including density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition state structures, and calculate reaction energetics. researchgate.net This information can provide valuable insights into the factors that control reaction outcomes and can guide the design of new catalysts and reaction conditions. numberanalytics.com For example, theoretical studies can help to elucidate the role of different catalysts in activating substrates and promoting specific reaction pathways.

These theoretical predictions must be rigorously tested through experimental studies. nih.gov Techniques such as kinetic analysis, isotopic labeling studies, and in-situ spectroscopic monitoring can provide crucial data to validate or refine the proposed mechanisms. nih.gov The combination of theoretical and experimental approaches will lead to a more complete and nuanced understanding of the chemistry of this compound, enabling the development of more efficient and selective synthetic strategies. numberanalytics.comrsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for S-benzyl piperidine-1-carbothioate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperidine and a benzyl thiol derivative. Key steps include activating the piperidine nitrogen with a carbonyl group and using a benzyl thiolating agent (e.g., benzyl mercaptan) under inert conditions. Optimization involves varying solvents (e.g., DMF or THF), reaction temperature (40–80°C), and stoichiometric ratios (1:1.2 molar ratio of piperidine to benzyl thiol). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data from NMR and mass spectrometry be resolved?

- Methodological Answer :

- NMR : Analyze and spectra to confirm the piperidine ring’s conformational stability and benzyl group integration. Aromatic protons should appear as a multiplet (δ 7.2–7.4 ppm), and the thiocarbonyl carbon (C=S) resonates near δ 190–200 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 264.1). Discrepancies between theoretical and observed masses may indicate impurities or degradation; cross-validate with HPLC retention times and elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles to prevent inhalation or dermal exposure. Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the thiocarbonyl sulfur is electron-rich (high HOMO), making it prone to oxidation. Solvent effects (PCM models) refine predictions for polar aprotic solvents .

Q. What experimental strategies resolve contradictions in stability data between accelerated degradation studies and long-term storage observations?

- Methodological Answer : Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (HO), and photolytic (UV light) conditions. Compare degradation products (via LC-MS) with those from long-term storage. Use Arrhenius kinetics to extrapolate shelf-life, ensuring temperature and humidity controls align with ICH Q1A guidelines .

Q. How does the steric and electronic environment of the piperidine ring influence the thioester’s biological activity in enzyme inhibition assays?

- Methodological Answer : Synthesize analogs with substituents (e.g., methyl, hydroxyl) at the piperidine C-4 position. Test inhibition kinetics (IC) against target enzymes (e.g., proteases). Molecular docking (AutoDock Vina) correlates steric bulk with binding affinity, while Hammett plots quantify electronic effects .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.